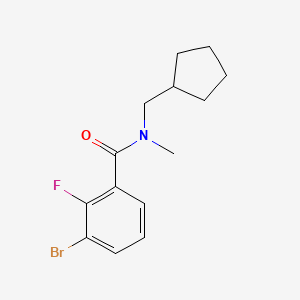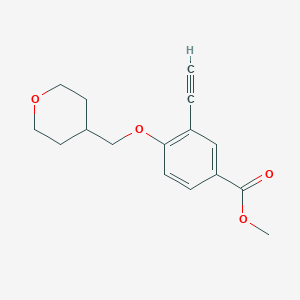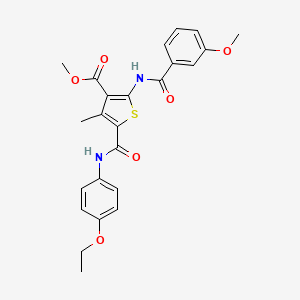![molecular formula C7H3Br2NO2S B12075099 4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl- CAS No. 1353649-89-4](/img/structure/B12075099.png)
4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-5-甲基- 是一种杂环化合物,其特征在于一个稠合环体系,该体系将一个噻吩环和一个吡咯环结合在一起
准备方法
合成路线和反应条件
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-5-甲基- 的合成通常涉及对前体噻吩并[3,4-c]吡咯化合物的溴化。一种常见的方法包括以下步骤:
起始原料: 合成始于噻吩并[3,4-c]吡咯-4,6(5H)-二酮。
溴化: 该化合物在合适的溶剂(如乙酸或氯仿)存在下,用溴 (Br2) 进行溴化。反应通常在室温或略微升高的温度下进行,以确保完全溴化。
纯化: 用重结晶或柱色谱等技术对所得产物进行纯化,以获得所需的 1,3-二溴-5-甲基衍生物。
工业生产方法
在工业环境中,该化合物的生产可能涉及连续流动工艺,以提高效率和产量。使用自动化系统精确控制反应条件(如温度和试剂添加)可以进一步优化合成。
化学反应分析
反应类型
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-5-甲基- 经历各种化学反应,包括:
取代反应: 溴原子可以在适当条件下用其他亲核试剂(如胺或硫醇)取代。
氧化和还原: 该化合物可以参与氧化还原反应,其中噻吩环和吡咯环可以被氧化或还原。
偶联反应: 它可以进行偶联反应,如铃木或 Stille 偶联,形成更复杂的结构。
常用试剂和条件
取代: 在碱(例如氢化钠)和合适的溶剂(例如 DMF)存在下,亲核试剂如胺或硫醇。
氧化: 氧化剂如过氧化氢或间氯过氧苯甲酸。
还原: 还原剂如氢化铝锂或硼氢化钠。
偶联: 钯催化剂和合适的配体在甲苯或 THF 等溶剂中。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,用胺取代将产生胺衍生物,而偶联反应可以产生扩展的共轭体系。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建块
生物学和医学
在生物学和医学研究中,该化合物的衍生物正在被研究以确定其作为治疗剂的潜力。溴原子的存在允许进一步的功能化,这可能导致开发具有特定生物活性的化合物,例如抗菌或抗癌特性。
工业
在工业领域,该化合物用于开发先进材料。其进行各种化学修饰的能力使其成为生产聚合物、染料和其他特种化学品的多功能中间体。
作用机制
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-5-甲基- 发挥作用的机制取决于其具体的应用。在有机电子学中,其共轭体系允许有效的电荷传输。在药物化学中,其生物活性可能涉及与特定分子靶标(例如酶或受体)的相互作用,从而导致生物途径的调节。
相似化合物的比较
类似化合物
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮: 没有溴取代的母体化合物。
1,3-二溴-5-甲基噻吩: 一种具有类似溴取代的更简单的噻吩衍生物。
噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-: 一种没有甲基的密切相关的化合物。
独特性
4H-噻吩并[3,4-c]吡咯-4,6(5H)-二酮, 1,3-二溴-5-甲基- 的独特性在于溴原子和甲基的组合,这提供了进一步化学修饰的特定位点。这允许创建具有针对各种应用的定制特性的广泛衍生物。
属性
CAS 编号 |
1353649-89-4 |
|---|---|
分子式 |
C7H3Br2NO2S |
分子量 |
324.98 g/mol |
IUPAC 名称 |
1,3-dibromo-5-methylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C7H3Br2NO2S/c1-10-6(11)2-3(7(10)12)5(9)13-4(2)8/h1H3 |
InChI 键 |
HPTOGBJGZRJBRA-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(SC(=C2C1=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[Cyclobutyl(methyl)amino]methyl}aniline](/img/structure/B12075023.png)













